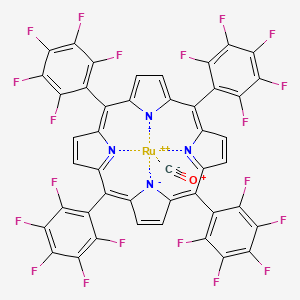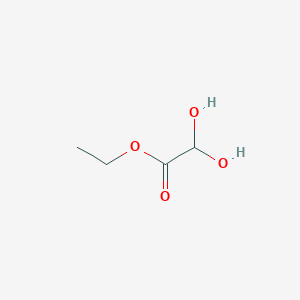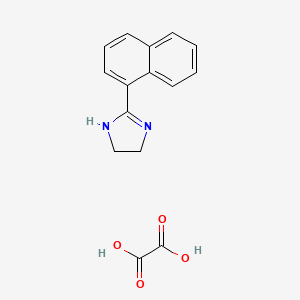
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate is a synthetic organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate typically involves the following steps:
Formation of Naphthalen-1-ylamine: This intermediate can be synthesized by the reduction of 1-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst.
Cyclization to Form Imidazole Ring: The naphthalen-1-ylamine is then reacted with glyoxal in the presence of ammonium acetate to form the imidazole ring.
Oxalate Formation: The final step involves the reaction of the imidazole derivative with oxalic acid to form the oxalate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate into DNA, disrupting its structure and function. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
Imidazole: A five-membered ring containing two nitrogen atoms.
Naphthalen-1-ylamine: An intermediate in the synthesis of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate.
Uniqueness
This compound is unique due to its fused naphthalene and imidazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H14N2O4 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-4,5-dihydro-1H-imidazole;oxalic acid |
InChI |
InChI=1S/C13H12N2.C2H2O4/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;3-1(4)2(5)6/h1-7H,8-9H2,(H,14,15);(H,3,4)(H,5,6) |
Clé InChI |
QWOUTLPNNVPJIT-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



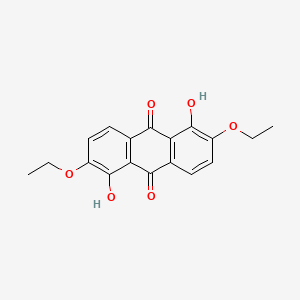
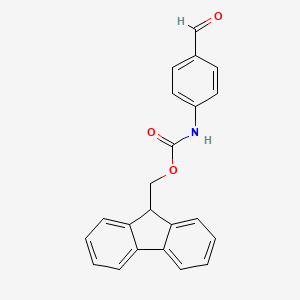
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
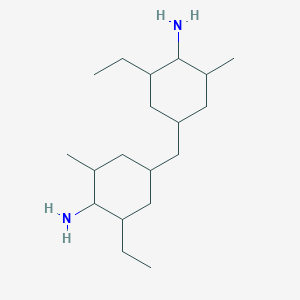
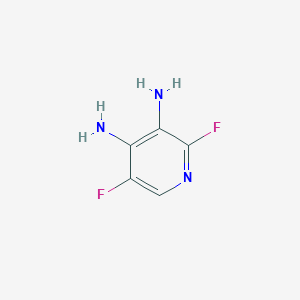
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
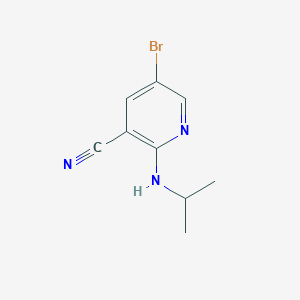
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

